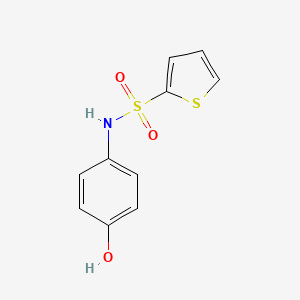

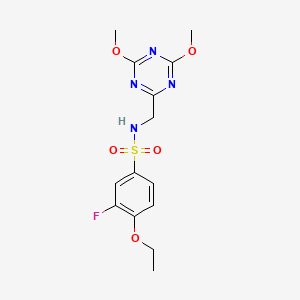

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of 1,3,5-triazine, which is a class of organic compounds known for their wide range of applications in chemical synthesis . The presence of the 1,3,5-triazine ring, along with other functional groups such as methoxy, ethoxy, and fluorobenzene, suggests that this compound could have interesting chemical properties and potential applications.

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), are synthesized by reacting 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the 1,3,5-triazine ring is known to participate in various reactions, including nucleophilic substitutions and additions . The methoxy and ethoxy groups could also potentially undergo reactions, depending on the conditions.科学的研究の応用

Corrosion Inhibition

The compound has been explored for its potential as a corrosion inhibitor. Studies using related sulfonamide compounds have demonstrated their effectiveness in protecting metals from corrosion, which is facilitated through adsorption and formation of protective layers on metal surfaces. Such applications are crucial in industrial settings to extend the lifespan of metal components and structures (S. Kaya et al., 2016).

Drug Development and Molecular Pharmacology

In the realm of drug development, sulfonamide derivatives have been evaluated for their selectivity and potency as enzyme inhibitors, including cyclooxygenase-2 (COX-2) inhibitors. This particular area of research is significant for developing new therapeutic agents for diseases such as cancer and arthritis, with studies identifying compounds with enhanced selectivity and oral bioavailability (Hiromasa Hashimoto et al., 2002).

Electrochemical Studies

Electrochemical studies of sulfonamides provide insights into their redox behavior, which is relevant for designing electrochemical sensors and devices. Such compounds undergo various electron transfer processes, which could be harnessed in sensors or in the study of redox-active pharmaceuticals (M. Asirvatham et al., 1974).

Anticancer Activity

The exploration of sulfonamide compounds in cancer research has led to the identification of molecules with potential anticancer properties. These compounds interact with cellular pathways to inhibit tumor growth and induce apoptosis, making them candidates for anticancer drug development. The structural modifications of sulfonamide derivatives can significantly impact their biological activities, offering pathways to optimize such compounds for better efficacy and safety profiles (J. Mun et al., 2012).

Environmental Science

In environmental science, the degradation and photodegradation studies of sulfonamide herbicides provide valuable information on their behavior in ecosystems. Understanding the degradation pathways and kinetics of these compounds is essential for assessing their environmental impact and for developing strategies to mitigate any potential negative effects (A. Pusino et al., 1999).

Safety and Hazards

作用機序

Target of Action

Similar compounds with a 1,3,5-triazine core are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

The compound’s mode of action is primarily through its interaction with its targets. The 1,3,5-triazine core is a versatile scaffold that can form multiple hydrogen bonds, enhancing its binding affinity to various biological targets . The presence of the ethoxy and fluorobenzene groups may further modulate this interaction, leading to changes in the target’s function .

Biochemical Pathways

Compounds with a similar structure have been shown to influence various biochemical pathways, including signal transduction, enzymatic reactions, and gene expression .

Pharmacokinetics

The compound’s solubility, stability, and permeability can be influenced by its chemical structure, which includes a 1,3,5-triazine core and various functional groups .

Result of Action

The molecular and cellular effects of the compound’s action depend on its specific targets and the nature of its interaction with these targets. Potential effects could include changes in cellular signaling, alterations in gene expression, or modulation of enzymatic activity .

Action Environment

Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability. For example, the compound’s stability could be affected by pH, while its efficacy could be modulated by interactions with other molecules in the cellular environment .

特性

IUPAC Name |

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-ethoxy-3-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN4O5S/c1-4-24-11-6-5-9(7-10(11)15)25(20,21)16-8-12-17-13(22-2)19-14(18-12)23-3/h5-7,16H,4,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRFFXXLDVSPKBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC(=NC(=N2)OC)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[1-(Cyclopropanecarbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2824730.png)

![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2824731.png)

![N-(4-ethylphenyl)-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2824736.png)

![1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(3-chlorophenyl)urea](/img/structure/B2824739.png)

methyl}amino)acetate](/img/structure/B2824742.png)